Species Selectivity Profile: BVT-14225 vs. BVT-2733 – Divergent Human/Mouse Potency Informs Model Selection
BVT-14225 demonstrates a reversed species selectivity profile compared to its structural analog BVT-2733, which has critical implications for selecting the appropriate inhibitor for human vs. rodent experimental models. BVT-14225 is 5.5-fold more potent against human 11β-HSD1 (IC50 = 52 nM) than mouse 11β-HSD1 (IC50 = 284 nM) . In contrast, BVT-2733 is 34.8-fold more potent against mouse 11β-HSD1 (IC50 = 96 nM) than human 11β-HSD1 (IC50 = 3341 nM) . This opposite species bias means that BVT-14225 is the preferred tool for human-relevant cellular assays and translational studies, whereas BVT-2733 is optimized for murine models. Procurement decisions should align inhibitor species preference with the experimental species origin of the 11β-HSD1 target.
| Evidence Dimension | Human 11β-HSD1 IC50 vs. Mouse 11β-HSD1 IC50 |
|---|---|
| Target Compound Data | Human: 52 nM; Mouse: 284 nM |
| Comparator Or Baseline | BVT-2733: Human: 3341 nM; Mouse: 96 nM |
| Quantified Difference | BVT-14225: 5.5-fold human-selective; BVT-2733: 34.8-fold mouse-selective |
| Conditions | Recombinant human and mouse 11β-HSD1 enzyme inhibition assays |
Why This Matters
Procurement based solely on nominal target class risks selecting an inhibitor with the wrong species potency profile, leading to underdosing in human-relevant assays or overinterpretation of rodent data for translational studies.
